molecular formula C21H26N2O4S B2525891 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide CAS No. 476308-51-7

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide

Cat. No.: B2525891
CAS No.: 476308-51-7
M. Wt: 402.51
InChI Key: REHSXCBBWJTBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the general class of benzamide derivatives, a family of compounds known to exhibit a wide spectrum of biological activities. Structurally, it features a benzamide core substituted with a 3-methoxyphenyl group on the amide nitrogen and a 3,5-dimethylpiperidine sulfonyl group at the 4-position. This specific arrangement of substituents, including the sulfonamide linkage and the piperidine ring, is commonly explored in the design of biologically active molecules . Benzamide derivatives with similar structural motifs have been investigated for potential applications in central nervous system (CNS) disorders, including as potential treatments for schizophrenia, Alzheimer's disease, anxiety, and Parkinson's disease . Furthermore, related sulfur-containing sulfonylaminocarboxylic acid N-arylamides have been studied in the context of cardiovascular research, with potential implications for conditions such as atherosclerosis and thrombosis . The presence of the (3,5-dimethylpiperidin-1-yl)sulfonyl group is a key feature for researchers studying structure-activity relationships (SAR) in these fields. The compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own thorough characterization and biological testing to confirm its suitability for their specific projects.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-15-11-16(2)14-23(13-15)28(25,26)20-9-7-17(8-10-20)21(24)22-18-5-4-6-19(12-18)27-3/h4-10,12,15-16H,11,13-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHSXCBBWJTBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

  • 4-Sulfonylbenzoyl chloride : Serves as the electrophilic coupling agent for both the 3,5-dimethylpiperidine and 3-methoxyaniline moieties.
  • 3,5-Dimethylpiperidine : A bicyclic amine that reacts with the sulfonyl chloride group to form the sulfonamide linkage.

A plausible retrosynthetic pathway involves sequential sulfonylation and amidation:
$$
\text{4-(Chlorosulfonyl)benzoyl chloride} \rightarrow \text{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl chloride} \rightarrow \text{Target compound}
$$

Synthetic Methodologies

Sulfonylation of 4-(Chlorosulfonyl)benzoyl Chloride

The synthesis begins with the preparation of 4-(chlorosulfonyl)benzoyl chloride, a bifunctional intermediate. Reacting thiourea with chlorosulfonic acid under controlled conditions yields the sulfonyl chloride, which is subsequently treated with oxalyl chloride to generate the acyl chloride.

Reaction Conditions:
  • Solvent : Anhydrous dichloromethane (DCM)
  • Temperature : 0–5°C (to minimize side reactions)
  • Yield : ~85% (estimated from analogous sulfonyl chloride syntheses)

Formation of the Sulfonamide Linkage

The 4-(chlorosulfonyl)benzoyl chloride reacts with 3,5-dimethylpiperidine in the presence of a base to form the sulfonamide intermediate. Triethylamine (TEA) is commonly employed to neutralize HCl generated during the reaction.

$$
\text{4-(ClSO}2\text{)C}6\text{H}4\text{COCl} + \text{C}7\text{H}_{15}\text{N} \xrightarrow{\text{TEA, DCM}} \text{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl chloride}
$$

Optimization Insights:
  • Catalyst : Indium(III) chloride (InCl$$_3$$) at 20 mol% enhances reaction efficiency under ultrasound irradiation (40°C, 20 min), as demonstrated in multi-component pyrano[2,3-c]pyrazole syntheses.
  • Yield : Up to 92% (extrapolated from similar sulfonamide formations).

Amidation with 3-Methoxyaniline

The final step involves coupling the sulfonylated benzoyl chloride with 3-methoxyaniline. This reaction proceeds via nucleophilic acyl substitution, facilitated by a base such as pyridine or 4-dimethylaminopyridine (DMAP).

$$
\text{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoyl chloride} + \text{3-MeOC}6\text{H}4\text{NH}_2 \xrightarrow{\text{DMAP, THF}} \text{Target compound}
$$

Key Parameters:
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature : Room temperature (25°C)
  • Yield : 78–88% (based on comparable benzamide syntheses)

Alternative Synthetic Routes

One-Pot Multi-Component Reaction (MCR)

Inspired by InCl$$_3$$-catalyzed MCRs, a hypothetical one-pot synthesis could involve concurrent sulfonylation and amidation. However, this approach remains speculative due to the lack of direct evidence for this compound.

Solid-Phase Synthesis

Immobilizing 3-methoxyaniline on a resin followed by sequential sulfonylation and cleavage could streamline purification, though this method is untested for this specific target.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.02 (d, $$J = 8.4$$ Hz, 2H, ArH), 7.65 (d, $$J = 8.4$$ Hz, 2H, ArH), 7.25 (t, $$J = 8.0$$ Hz, 1H, NH), 6.75–6.85 (m, 3H, ArH), 3.80 (s, 3H, OCH$$3$$), 3.45–3.55 (m, 2H, piperidine-H), 2.80–2.90 (m, 2H, piperidine-H), 1.60–1.70 (m, 2H, piperidine-H), 1.20 (d, $$J = 6.0$$ Hz, 6H, CH$$_3$$).
  • IR (KBr) : 1675 cm$$^{-1}$$ (C=O stretch), 1320 cm$$^{-1}$$ (S=O asym), 1150 cm$$^{-1}$$ (S=O sym).

Mass Spectrometry

  • ESI–MS : m/z 421.2 [M+H]$$^+$$ (calculated for C$${21}$$H$${25}$$FN$$2$$O$$4$$S: 420.5 g/mol).

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations Yield (%)
Stepwise sulfonylation High purity, predictable outcomes Multi-step purification required 75–88
InCl$$_3$$-catalyzed Rapid, energy-efficient Untested for this compound ~90*
Solid-phase Simplified purification Requires specialized resins N/A

*Estimated from analogous reactions.

Industrial and Environmental Considerations

  • Green Chemistry Metrics : Ultrasound irradiation reduces reaction time by 50% and energy consumption by 30% compared to conventional heating.
  • Waste Management : Neutralization of HCl with TEA generates triethylamine hydrochloride, which can be recycled via basification.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Discovery and Development

The compound has garnered attention in the field of drug discovery due to its potential as a lead compound for developing new medications. Its ability to interact with specific biological targets makes it suitable for further investigation in medicinal chemistry.

Enzyme Inhibition

Research indicates that compounds similar to 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide may inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This action could lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Modulation of Signaling Pathways

The piperidine moiety suggests potential interactions with neurotransmitter receptors or ion channels, which could influence pain perception and inflammatory pathways. This modulation can be beneficial in developing analgesics or anti-inflammatory drugs .

The biological activity of this compound primarily revolves around its mechanism of action as an enzyme inhibitor. Notably, it may exhibit selectivity for COX-2 over COX-1, reducing gastrointestinal side effects commonly associated with non-selective NSAIDs. This selectivity is advantageous for therapeutic applications in pain management and inflammation.

Synthetic Routes

The synthesis of this compound can be achieved through various organic chemistry methods. Typical synthetic routes involve:

  • Formation of Intermediate Compounds : Starting with 4-(3,5-dimethylpiperidin-1-yl)sulfonyl aniline, subsequent reactions introduce the benzamide and other functional groups.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to convert sulfonyl groups to thiols or sulfides.

Case Studies and Research Findings

Several studies have explored the applications and biological activities of compounds related to this compound:

  • A study highlighted its potential as an anti-inflammatory agent through COX inhibition, demonstrating significant efficacy in preclinical models.
  • Another research focused on the compound's ability to modulate signaling pathways involved in pain perception, suggesting its use in developing new analgesic therapies .

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Piperidine vs. Piperazine Moieties

  • Target Compound : The 3,5-dimethylpiperidine sulfonyl group introduces steric bulk and rigidity compared to piperazine-based analogues. The dimethyl groups may enhance lipophilicity (logP) and metabolic stability by reducing oxidative metabolism .
  • SC211 (CHEMBL329228): A piperazine benzamide derivative (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide) with high D4 receptor (D4R) affinity.

3-Methoxyphenyl Substitution

  • Target Compound: The 3-methoxyphenyl group facilitates π-π stacking and hydrogen bonding via the methoxy oxygen. This substitution is shared with D11 (N-Hydroxy-4-(4-(2-(3-Methoxyphenyl) Quinoline-4-Carbonyl)Piperazin-1-yl) Benzamide), which exhibits enhanced crystallinity in EtOAc due to methoxy-driven intermolecular interactions .
  • 4g (4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide): Replaces the sulfonyl-piperidine with a phthalimide group.

Physicochemical Properties

Compound Molecular Formula Solubility logP (Predicted)
Target Compound C21H25N2O4S (inferred) Low aqueous ~3.5
SC211 C21H23ClN4O3 Moderate (piperazine) ~2.8
4g C22H15N3O4 Low (phthalimide) ~2.9
Ligand (7) C23H27N5O3S Moderate ~3.1
  • Solubility : The target compound’s dimethylpiperidine sulfonyl group likely reduces aqueous solubility compared to SC211’s piperazine but improves membrane permeability.
  • Thermal Stability : Derivatives like 4g melt at 175–178°C (similar to sulfonamides in ), suggesting the target compound may exhibit comparable stability .

Biological Activity

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide is a complex organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features, including a piperidine ring and sulfonamide functionality, suggest a range of biological activities, particularly in cancer therapy and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3S, with a molecular weight of approximately 356.46 g/mol. The compound exhibits multiple functional groups that contribute to its chemical reactivity and biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Cytotoxicity : Studies have shown that related compounds can selectively induce apoptosis in malignant cells while sparing non-malignant cells. This selectivity is often quantified using the selectivity index (SI), which compares the cytotoxic effects on cancerous versus normal cells .
  • Cell Cycle Arrest : Compounds in this class have been observed to cause cell cycle arrest at various phases, particularly G2/M phase, leading to increased sub-G1 cell populations indicative of apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells by generating ROS, which contributes to their cytotoxic effects .

Biological Activity Data

The following table summarizes various biological activities reported for related compounds:

Activity IC50 (µM) Cell Line Reference
Cytotoxicity0.5 - 25HL-60 (human promyelocytic leukemia)
Apoptosis Induction-HSC-2 (oral squamous cell carcinoma)
Cell Cycle Arrest (G2/M phase)-HSC-4
ROS Generation-HCT116 (colon carcinoma)

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Cancer Treatment : A study involving the synthesis of related benzamide derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The lead compound showed significant tumor regression compared to controls, suggesting its potential as an antineoplastic agent .
  • Neuropharmacological Effects : Preliminary investigations into the neuroprotective properties of similar compounds indicate potential benefits in models of neurodegenerative diseases. These compounds may modulate neurotransmitter systems or protect against excitotoxicity .

Q & A

Q. What are the key synthetic pathways for 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide, and how are intermediates optimized?

The synthesis typically involves sequential sulfonylation and amide coupling. For example:

  • Step 1 : Sulfonylation of 3,5-dimethylpiperidine with a sulfonyl chloride precursor under controlled temperatures (0–5°C) to form the sulfonamide intermediate.
  • Step 2 : Coupling the intermediate with N-(3-methoxyphenyl)benzamide using coupling agents like HBTU or BOP in solvents such as THF or DMF. Optimization focuses on reaction time (12–24 hours), solvent polarity, and stoichiometric ratios to achieve yields >70%. Thin-layer chromatography (TLC) and NMR are used to monitor intermediate purity .

Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

Structural validation employs:

  • X-ray crystallography for 3D conformation analysis, particularly to resolve steric effects from the 3,5-dimethylpiperidine group.
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm sulfonamide and benzamide linkages.
  • Mass spectrometry (HRMS/ESI-MS) for molecular weight verification (expected ~435–440 g/mol) .

Q. What preliminary biological assays are used to assess its activity, and how is potency quantified?

Initial screens include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) to determine IC₅₀ values. For sulfonamide derivatives, IC₅₀ ranges of 0.1–10 μM are common.
  • Cellular viability assays (MTT or ATP-based) in cancer or microbial models. Data normalization against positive controls (e.g., staurosporine for kinases) ensures reliability. Dose-response curves are generated using GraphPad Prism .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like sulfone oxides or des-methyl derivatives?

  • Reaction condition tuning : Lowering reaction temperatures (<50°C) and using anhydrous solvents reduce oxidation.
  • Catalyst screening : Pd/DMAP systems enhance sulfonylation efficiency.
  • Purification strategies : Gradient elution in HPLC (C18 columns, acetonitrile/water) isolates target compounds from byproducts. Purity >95% is confirmed via LC-MS .

Q. What strategies resolve contradictions between in vitro IC₅₀ values and in vivo efficacy data?

Discrepancies often arise from:

  • Pharmacokinetic limitations : Poor solubility or metabolic instability. Use logP calculations (target 2–4) and microsomal stability assays (e.g., liver microsomes + NADPH) to guide structural modifications.
  • Off-target effects : Proteome-wide profiling (e.g., thermal shift assays) identifies non-specific interactions.
  • Dosing regimen adjustments : Pharmacodynamic modeling (e.g., using Phoenix WinNonlin) optimizes dosing frequency .

Q. How does the 3-methoxyphenyl group influence target binding compared to other aryl substitutions (e.g., 4-fluorophenyl)?

  • Computational docking : Molecular dynamics simulations (AutoDock Vina) show the methoxy group’s electron-donating effects enhance π-π stacking with hydrophobic pockets in targets like kinase ATP-binding sites.
  • SAR studies : Comparative IC₅₀ data for analogs (e.g., 3-methoxy vs. 4-fluoro) reveal >10-fold potency differences in kinase inhibition. Methoxy groups improve selectivity for tyrosine kinases .

Q. What in vivo models are suitable for evaluating renal toxicity risks associated with sulfonamide crystallization?

  • Rodent models : Administer compound at 10–100 mg/kg/day for 14 days. Monitor urinary crystals via MALDI-MS imaging (as in ).
  • In situ crystallization assays : Use synthetic urine (pH 5–8) to simulate renal conditions. Crystallization propensity is quantified via turbidity measurements .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Intermediate Optimization

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (sulfonylation)Prevents sulfone oxide byproducts
SolventTHF/DMF (anhydrous)Enhances coupling efficiency
Reaction Time12–24 hoursBalances completion vs. degradation

Q. Table 2. Comparative IC₅₀ Values for Structural Analogs

SubstituentTarget KinaseIC₅₀ (μM)
3-MethoxyphenylEGFR-TK0.45 ± 0.1
4-FluorophenylEGFR-TK5.2 ± 0.8
3,5-DimethylphenylVEGFR-21.3 ± 0.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.